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Compound of Interest

6,9-Dichloro-1,2,3,4-
Compound Name: o
tetrahydroacridine

Cat. No.: B3024110

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various tacrine
hybrids, which are of significant interest in the development of multi-target drugs, particularly for
neurodegenerative diseases like Alzheimer's disease. The protocols are based on established
and recently published methodologies, offering a comprehensive guide for researchers in the
field.

Introduction

Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of
Alzheimer's disease. Due to issues of hepatotoxicity, it has been largely superseded in clinical
practice. However, its chemical scaffold remains a valuable starting point for the design of new
multi-target ligands. By creating hybrid molecules that combine the tacrine core with other
pharmacophores, researchers aim to develop compounds with improved efficacy and reduced
side effects. This document outlines the synthesis of several classes of tacrine hybrids,
including those with selegiline, nitric oxide donors, cinnamic acid, and triazole moieties.

General Synthetic Schemes and Methodologies

The synthesis of tacrine hybrids generally involves two main stages: the synthesis of the core
tacrine molecule (or a functionalized derivative) and its subsequent coupling with a second
pharmacophore via a suitable linker.
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Synthesis of the Tacrine Core

The classical synthesis of tacrine (1,2,3,4-tetrahydroacridin-9-amine) and its analogues often
proceeds via the Friedlander annulation or related cyclization reactions.

Protocol 1: Synthesis of Tacrine (1)

This protocol describes the synthesis of tacrine from 2-aminobenzonitrile and cyclohexanone.

[1]

o Materials: 2-aminobenzonitrile, cyclohexanone, boron trifluoride diethyl etherate (BFs-Et20),
toluene, 2 M sodium hydroxide (NaOH), dichloromethane (CH2Clz), sodium sulfate
(NazS0a).

e Procedure:

o

To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry
toluene, slowly add boron trifluoride diethyl etherate (1.2 equivalents) via a syringe.

o Reflux the mixture for 24 hours.

o After cooling, decant the toluene.

o Add 2 M NaOH to the residue and reflux for another 24 hours.

o After cooling, extract the reaction mixture with CHzCl-.

o Combine the organic layers, dry over Na2SOa4, and evaporate the solvent under reduced
pressure to yield tacrine as a yellow solid.[1]

e Yield: 819%[1]

Alternative Protocol using POCls:

For the synthesis of certain analogues like sila-tacrine, phosphorus oxychloride (POCIs3) can be
a more effective reagent.[1]

e Procedure:
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o To a stirred solution of 2-aminobenzonitrile (1 equivalent) and a suitable cyclohexanone
derivative (e.g., 4,4-dimethyl sila-cyclohexanone, 1 equivalent) at 0 °C, add POCIs
dropwise.

o Heat the solution to 120 °C for 2 hours.
o Cool the mixture to room temperature and evaporate the POCIs under reduced pressure.

o Dilute the residue with ethyl acetate and neutralize with an aqueous solution of K2COs to
pH 7.

o Extract with ethyl acetate. The combined organic layers are then worked up as described
above.

e Yield: 55% for sila-tacrine[1]
Sustainable Synthesis using Deep Eutectic Solvents:

A more environmentally friendly approach utilizes deep eutectic solvents (DES) like a mixture of
zinc chloride and choline chloride (ZnCl2/ChCl).[2]

e Procedure:

o Add 2-aminobenzonitrile and cyclohexanone to a ZnCl2/ChCI (1:1 mol/mol) LADES (Lewis
acidic deep eutectic solvent).

o Heat the reaction at 120 °C for 3 hours.

o After cooling to room temperature, add a 10% solution of NaOH and stir for an additional 3
hours.

o The product can be isolated by filtration, washing with water, and then stirring with
isopropanol.

e Yield: 98%]2]

Synthesis of Tacrine Hybrids
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The following protocols detail the synthesis of various tacrine hybrids by coupling the tacrine
core with other molecules.

Protocol 2: Synthesis of Tacrine-1,2,3-Triazole Hybrids

This protocol utilizes a Cu(l)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CUAAC) or "click
chemistry” to link a tacrine derivative to another molecule via a triazole ring.[3]

o Step 1: Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine. This intermediate is often used for
further functionalization.

o Step 2: Synthesis of N-propargyl-substituted tacrine derivatives. This introduces the alkyne
functionality needed for the click reaction.

o Step 3: CUAAC Reaction.

o Materials: N-propargyl-substituted tacrine, an appropriate azide (e.g., benzyl azide), a
copper(l) catalyst (often generated in situ from CuSOa4 and a reducing agent like sodium
ascorbate), and a suitable solvent (e.g., a deep eutectic solvent or a standard organic
solvent).[2]

o Procedure:

Dissolve the N-propargyl-substituted tacrine and the azide in the chosen solvent.

Add the copper sulfate and sodium ascorbate.

Stir the reaction at room temperature until completion (monitored by TLC).

Work-up involves extraction and purification by column chromatography.
Protocol 3: Synthesis of Tacrine-Indole Hybrids

These hybrids are synthesized by linking a tacrine derivative containing an amino-linker to an
indole moiety functionalized with an isothiocyanate group.[4]

e Procedure:
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To a solution of N-(1,2,3,4-tetrahydroacridin-9-yl)-1,n-alkanediamine (an amino-
functionalized tacrine) in dichloromethane (DCM), add the desired indole isothiocyanate

[e]

derivative and triethylamine (TEA).

o

Stir the reaction mixture at room temperature.

[e]

The progress of the reaction is monitored by TLC.

Upon completion, the product is purified, typically by column chromatography.

o

Protocol 4: Synthesis of Tacrine-Pyrimidone Hybrids

The synthesis of these hybrids involves a multi-step process to build the pyrimidone moiety and

then link it to a tacrine derivative.[5]
o Key Steps:

o Synthesis of a key pyrimidone intermediate, for example, by cyclization of an appropriate
precursor with N-methylthiourea followed by chlorination with POCIs.[5]

o Coupling of the chlorinated pyrimidone intermediate with an amino-functionalized tacrine
derivative. This is typically a nucleophilic substitution reaction.

o The final product is purified by flash column chromatography.[5]

Data Presentation

The following tables summarize key quantitative data for selected tacrine hybrids from the

literature.

Table 1: Yields of Tacrine and Tacrine Analogue Synthesis
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Synthetic Catalyst/Reage .
Compound Yield (%) Reference
Method nt
) Friedlander
Tacrine (1) ] BFs-Et20 81 [1]
Annulation
Dimethyl Tacrine  Friedlander
_ BFs-Et20 74 [1]
2) Annulation
) ) POCIs mediated
Sila-Tacrine (3) o POCIs 55 [1]
cyclization
] Deep Eutectic
Tacrine (3a) ZnCl2/ChCl 98 2]

Solvent

Table 2: Cholinesterase Inhibitory Activity of Selected Tacrine Hybrids
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Compound ID Target Enzyme ICs0 (NM) Reference
Tacrine-Selegiline
) hAChE 1570 [61[7]
Hybrid (7d)
hBuChkE 430 [6][7]
Tacrine-Phenothiazine
_ hAChE 8 [8]
Hybrid (332)
hBuChE 190 [8]
Tacrine-Indole Hybrid
AChE 25 [4]
(30)
Tacrine-Indole Hybrid
AChE 39 [4]
(4d)
Tacrine-Pyrimidone
_ AChE 51.1 [5]
Hybrid (279)
Tacrine-Sulfonamide
_ AChE 9 [9]
Hybrid (VIlig)
OA-Tacrine Hybrid
hAChE 14.37 [10]
(B4)
OA-Tacrine Hybrid
hAChE 0.11 [10]

(D4)

hAChE: human Acetylcholinesterase; hBuChE: human Butyrylcholinesterase.

Experimental Workflows and Signaling Pathways

(Visualization)

The following diagrams illustrate the general workflow for synthesizing tacrine hybrids and a

simplified representation of their multi-target action in the context of Alzheimer's disease.
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General Workflow for Tacrine Hybrid Synthesis

Synthesis of Tacrine Core Synthesis of Second Pharmacophore
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Starting Materials for
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Functionalized
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Coupling Reaction
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'

Purification
(e.g., Column Chromatography)

'
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Caption: General workflow for the synthesis of tacrine hybrids.
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Multi-Target Action of Tacrine Hybrids in Alzheimer's Disease

Tacrine Hybrid
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Caption: Simplified signaling pathway for tacrine hybrids.

Purification and Characterization

« Purification: The synthesized tacrine hybrids are typically purified by flash column
chromatography on silica gel.[5] The choice of eluent depends on the polarity of the
compound. Recrystallization can also be used for further purification.

o Characterization: The structure and purity of the final compounds are confirmed by various

analytical techniques:

o Nuclear Magnetic Resonance (NMR): *H NMR and 3C NMR spectra are recorded to
confirm the chemical structure.[3]

o Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized

compounds.[3]
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o Melting Point: The melting point range can be an indicator of purity.[11]

o Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions and to
assess the purity of the products.[5]

Biological Evaluation Protocols
A key aspect of developing tacrine hybrids is the evaluation of their biological activity.
Protocol 5: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is the standard method for determining the inhibitory activity of compounds against
acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10]

e Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the
formation of the yellow-colored product resulting from the reaction of thiocholine (produced
from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-
dithiobis(2-nitrobenzoic acid) (DTNB).

e Procedure:

[¢]

Prepare solutions of the test compounds at various concentrations.

o In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB solution, and the test
compound solution.

o Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37 °C).

o Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or
butyrylthiocholine iodide for BUuChE).

o Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a

microplate reader.

o Calculate the percentage of inhibition for each concentration of the test compound and
determine the ICso value (the concentration of the inhibitor that causes 50% inhibition of
the enzyme activity).
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Protocol 6: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

The ability of a compound to cross the BBB is crucial for its therapeutic effect in the central
nervous system. This can be assessed using in vitro models.[6][7]

o Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput method
to predict passive BBB permeability. It involves a 96-well plate system with a donor
compartment and an acceptor compartment separated by an artificial membrane coated with
lipids to mimic the BBB. The concentration of the compound in both compartments is
measured after a specific incubation time to determine its permeability.

Protocol 7: Cytotoxicity and Hepatotoxicity Assays
Given the known hepatotoxicity of tacrine, it is essential to evaluate the toxicity of new hybrids.

o Cell Viability Assays (e.g., MTT or CCK-8): These assays are used to assess the general
cytotoxicity of the compounds on neuronal cell lines (e.g., SH-SY5Y) and liver cell lines (e.g.,
HepG2).[10] Cells are treated with various concentrations of the compounds, and cell
viability is measured colorimetrically.

These protocols and data provide a solid foundation for researchers to synthesize and evaluate
novel tacrine hybrids as potential therapeutic agents. The multi-target approach holds promise
for addressing the complex pathology of diseases like Alzheimer's.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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